Defluoro Nebivolol
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Overview
Description
Defluoro Nebivolol is a derivative of Nebivolol, a highly selective beta-1 adrenergic receptor antagonist. Nebivolol is commonly used in the treatment of hypertension and heart failure due to its unique vasodilatory properties mediated by nitric oxide release. This compound, as the name suggests, is a variant where the fluorine atom is removed from the molecular structure .
Mechanism of Action
Target of Action
Defluoro Nebivolol, also known as Desfluoro Nebivolol, primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
This compound affects several biochemical pathways. It induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers . It also targets the oxidative stress and TGF-β/Smad/p53 pathway .
Pharmacokinetics
This compound exhibits a long duration of action as effects can be seen 48 hours after stopping the medication . It has a wide therapeutic window as patients generally take 5-40mg daily . It is metabolized in the liver, primarily by CYP2D6, and is excreted via the kidneys and feces .
Result of Action
The action of this compound results in a decrease in vascular resistance, an increase in stroke volume and cardiac output, and no negative effect on left ventricular function . It effectively lowers blood pressure either alone or in combination with other antihypertensive drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can lead to drug-drug interactions . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Defluoro Nebivolol interacts with various biomolecules in the body. It is a potent and selective β1-adrenergic receptor antagonist . This means it binds to β1-adrenergic receptors, inhibiting their activity. This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of β1-adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on β1-adrenergic receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound maintains its stability and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, it effectively lowers blood pressure, while at higher doses, it may cause adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Its metabolism involves alicyclic hydroxylation and dihydroxylation, aromatic hydroxylation, and alicyclic oxidation .
Transport and Distribution
This compound is transported and distributed within cells and tissuesIts distribution within the body is influenced by its interactions with β1-adrenergic receptors .
Subcellular Localization
Given its molecular mechanism of action, it is likely to be found in areas of the cell where β1-adrenergic receptors are present
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Nebivolol involves several steps, starting from the hydrolysis of a mixture of enantiomers of the 6-fluoro-2-carboxylic acid ester. This is followed by the synthesis of mixtures of epoxides, which are then resolved to obtain the desired compounds. The final step involves reacting amino alcohols with epoxides to obtain benzyl Nebivolol, followed by the removal of the benzyl protecting group .
Industrial Production Methods
Industrial production of this compound typically involves high-yield steps with enzymatic resolution of the chroman ester precursor. This method ensures the production of high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Defluoro Nebivolol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can be used to convert ketones or aldehydes back to alcohols.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can revert these products back to alcohols .
Scientific Research Applications
Defluoro Nebivolol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: Another highly selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and heart failure.
Carvedilol: A non-selective beta-blocker with additional alpha-1 blocking properties.
Atenolol: A selective beta-1 blocker commonly used for hypertension and angina
Uniqueness
Defluoro Nebivolol is unique due to its nitric oxide-mediated vasodilatory effect, which is not commonly seen in other beta-blockers. This property makes it particularly effective in patients with endothelial dysfunction .
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAVJQLYDMPPMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729211 |
Source
|
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129101-34-4 |
Source
|
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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